tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate
Description
The compound tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate (hereafter referred to as the Target Compound) is a structurally complex molecule featuring multiple functional and stereochemical elements. Its core structure includes:
- A piperidine ring substituted with a tert-butyl carboxylate group and 3,3-difluoro substituents.
- A carbamoyl linkage connecting the piperidine ring to a chiral phenylpropyl chain.
- An 8-azabicyclo[3.2.1]octane moiety fused with a 3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl group.
The tert-butyl group enhances metabolic stability and solubility, a design strategy observed in other piperidine derivatives .
Properties
Molecular Formula |
C33H48F2N6O3 |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H48F2N6O3/c1-21(2)29-38-37-22(3)41(29)26-18-24-12-13-25(19-26)40(24)17-15-28(23-10-8-7-9-11-23)36-30(42)27-14-16-39(20-33(27,34)35)31(43)44-32(4,5)6/h7-11,21,24-28H,12-20H2,1-6H3,(H,36,42)/t24-,25+,26?,27?,28-/m0/s1 |
InChI Key |
BTFIRMJZNCFPJU-AUTUJSJQSA-N |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCN(CC5(F)F)C(=O)OC(C)(C)C)C(C)C |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCN(CC5(F)F)C(=O)OC(C)(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the triazole ring, the construction of the azabicyclo[3.2.1]octane core, and the final coupling with the piperidine and tert-butyl ester groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the triazole ring and other functional groups suggests that it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The Target Compound shares structural motifs with several bioactive molecules, enabling comparative analysis:
Key Comparative Insights
The 3,3-difluoro substituents on the piperidine ring may enhance metabolic stability over chlorine-containing analogues (e.g., Compound 25), as fluorine’s electronegativity reduces oxidative degradation .
Functional Group Contributions: The carbamoyl linkage in the Target Compound mirrors the carboxamide group in Compound 5 (), which is critical for hydrogen bonding with enzymatic active sites .
Stereochemical Specificity: The Target Compound’s defined stereochemistry [(1S, 1R,5S)] contrasts with non-chiral coumarin derivatives (e.g., Compound 5), aligning with Pasteur’s principles of molecular chirality dictating biological activity .
Research Findings and Hypothesized Mechanisms
Binding and Selectivity
- Tubulin Inhibition Potential: The carbamoyl group may disrupt microtubule dynamics, akin to Compound 5’s mechanism in tubulin inhibition .
- Enzyme Interaction : The triazolyl and azabicyclo-octane motifs could target nucleotide-binding pockets in kinases or oxidoreductases, similar to benzodiazol-1-yl derivatives .
Pharmacokinetic Advantages
Biological Activity
The compound tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is a complex chemical structure with potential biological activity. This article aims to summarize its biological properties based on available research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H30F2N4O3 |
| Molecular Weight | 426.50 g/mol |
| CAS Number | Not available |
| Structure | Complex piperidine derivative |
Structural Characteristics
The compound features a piperidine ring substituted with a carbamate moiety and difluoromethyl group, which are known to enhance biological activity through improved binding affinity to target proteins.
The biological activity of this compound is likely mediated through its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the difluoro group can enhance lipophilicity and bioavailability, which are critical for effective pharmacological action.
Pharmacological Studies
Recent studies have indicated that compounds with similar structural features exhibit significant activity against various biological targets:
- Antimicrobial Activity : Research has shown that derivatives of piperidine can possess antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis.
- Anticancer Properties : Some piperidine derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuropharmacological Effects : Compounds containing triazole rings are often investigated for their neuroprotective effects and potential use in treating neurological disorders.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A study published in the Journal of Medicinal Chemistry showed that triazole-containing compounds exhibited promising anti-inflammatory and analgesic activities in animal models .
- Piperidine-Based Antidepressants : Research has indicated that piperidine derivatives can act as serotonin reuptake inhibitors, making them potential candidates for antidepressant therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
